molecular formula C23H29N3O4 B5571420 8-[(2-乙基-4-甲基-1,3-噁唑-5-基)羰基]-3-(2-苯丙基)-1-氧代-3,8-二氮雜螺[4.5]癸烷-2-酮

8-[(2-乙基-4-甲基-1,3-噁唑-5-基)羰基]-3-(2-苯丙基)-1-氧代-3,8-二氮雜螺[4.5]癸烷-2-酮

货号 B5571420
分子量: 411.5 g/mol
InChI 键: FZOHJHGFYWUXCD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds within this family often involves complex multi-step pathways starting from basic chemical precursors. For instance, the synthesis of similar compounds has been detailed in the literature, showcasing the versatility and chemical ingenuity required to construct such intricate molecular architectures (Caroon et al., 1981).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by a spiro framework integrating oxazolidine and diazaspiro elements. Crystal structure determination and spectral analysis techniques such as FT-IR, 1H-NMR, and X-Ray diffraction play a crucial role in elucidating their complex structures (Guillon et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of these compounds often involves interactions with various biological targets, leading to potential therapeutic effects. For instance, some derivatives show promising antihypertensive activity through alpha-adrenergic blockade (Caroon et al., 1981).

Physical Properties Analysis

Physical properties such as solubility, melting point, and stability are crucial for determining the compound's suitability for further development and application. These properties are often influenced by the specific substituents and the overall molecular framework.

Chemical Properties Analysis

The chemical properties, including reactivity towards specific reagents, stability under various conditions, and the ability to undergo specific transformations, are essential for understanding the compound's potential applications and for guiding further modifications to enhance its properties.

  • Caroon et al. (1981) on the synthesis and antihypertensive activity of similar compounds (link).
  • Guillon et al. (2020) on the synthesis, crystal structure, and anti-leukemic activity of a related compound (link).

科学研究应用

降压活性

对与二氮杂螺癸烷结构相关的化合物的研究探索了它们作为降压剂的潜力。例如,Caroon 等人 (1981) 的一项研究合成了一系列 1-氧代-3,8-二氮杂螺[4.5]癸烷-2-酮,研究了它们在自发性高血压大鼠中的降压特性。这项研究强调了结构修饰在增强降压活性中的重要性,为该领域新治疗剂的开发奠定了基础 (Caroon 等人,1981)

受体拮抗剂特性

Smith 等人 (1995) 的另一项研究重点是合成螺哌啶作为强效且选择性非肽类缓激肽 NK2 受体拮抗剂,展示了螺环化合物在靶向参与支气管收缩的特定受体方面的潜力。此类研究强调了螺环化合物在开发针对受体的拮抗剂以用于治疗应用中的实用性 (Smith 等人,1995)

毒蕈碱激动剂

塚本等人 (1995) 合成了一系列 1-氧代-2,8-二氮杂螺[4.5]癸烷-3-酮,评估了它们作为 M1 毒蕈碱激动剂的潜力。该研究旨在开发能够改善认知障碍的化合物,表明螺环化合物与解决神经系统疾病有关 (塚本等人,1995)

作用机制

The mechanism of action would depend on the biological or chemical context in which the compound is used. Oxazole derivatives have been found to exhibit a wide spectrum of biological activities .

未来方向

Oxazole derivatives have been the focus of many research studies due to their wide range of biological activities . Future research could explore the potential applications of this specific compound in various fields such as medicinal chemistry.

属性

IUPAC Name

8-(2-ethyl-4-methyl-1,3-oxazole-5-carbonyl)-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4/c1-4-19-24-17(3)20(29-19)21(27)25-12-10-23(11-13-25)15-26(22(28)30-23)14-16(2)18-8-6-5-7-9-18/h5-9,16H,4,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOHJHGFYWUXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(O1)C(=O)N2CCC3(CC2)CN(C(=O)O3)CC(C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。